molecular formula C25H16BrNO4 B12212782 2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-bromobenzoate

2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-bromobenzoate

Cat. No.: B12212782
M. Wt: 474.3 g/mol
InChI Key: XNUACLHZBFIESW-FSJBWODESA-N
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Description

2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-bromobenzoate is a complex organic compound that features a combination of indole, furan, and benzoate moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-bromobenzoate typically involves multi-step organic reactions. One common approach is the condensation of 1-methylindole-3-carbaldehyde with 3-oxobenzo[3,4-b]furan-6-yl 2-bromobenzoate under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-bromobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-bromobenzoate has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development and as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-bromobenzoate involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. The compound may inhibit or activate specific signaling pathways, leading to its observed biological effects. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl 2-bromobenzoate is unique due to its combination of indole, furan, and benzoate moieties, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for scientific research and industrial applications .

Properties

Molecular Formula

C25H16BrNO4

Molecular Weight

474.3 g/mol

IUPAC Name

[(2E)-2-[(1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 2-bromobenzoate

InChI

InChI=1S/C25H16BrNO4/c1-27-14-15(17-6-3-5-9-21(17)27)12-23-24(28)19-11-10-16(13-22(19)31-23)30-25(29)18-7-2-4-8-20(18)26/h2-14H,1H3/b23-12+

InChI Key

XNUACLHZBFIESW-FSJBWODESA-N

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C/3\C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CC=C5Br

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=C3C(=O)C4=C(O3)C=C(C=C4)OC(=O)C5=CC=CC=C5Br

Origin of Product

United States

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